
3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorosulfonyl, and diacetate groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate typically involves multiple steps. One common method starts with the bromination of a suitable benzene derivative to introduce the bromine atom. This is followed by the introduction of the chlorosulfonyl group through a sulfonation reaction. Finally, the diacetate groups are introduced via acetylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of specific functional groups, altering the compound’s structure.
Substitution: The bromine and chlorosulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce simpler aromatic compounds.
Applications De Recherche Scientifique
3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate exerts its effects involves interactions with various molecular targets. The bromine and chlorosulfonyl groups can participate in electrophilic and nucleophilic reactions, respectively, leading to the formation of new chemical bonds. These interactions can affect the compound’s reactivity and stability, influencing its behavior in different environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-iodobenzoic acid: Similar in structure but contains an iodine atom instead of a chlorosulfonyl group.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Contains a trifluoromethyl group instead of diacetate groups.
Uniqueness
3-Bromo-5-(chlorosulfonyl)-1,2-phenylene diacetate is unique due to the combination of bromine, chlorosulfonyl, and diacetate groups. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
119735-46-5 |
|---|---|
Formule moléculaire |
C10H8BrClO6S |
Poids moléculaire |
371.59 g/mol |
Nom IUPAC |
(2-acetyloxy-3-bromo-5-chlorosulfonylphenyl) acetate |
InChI |
InChI=1S/C10H8BrClO6S/c1-5(13)17-9-4-7(19(12,15)16)3-8(11)10(9)18-6(2)14/h3-4H,1-2H3 |
Clé InChI |
KXHJSKIXYCFMLN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C(=CC(=C1)S(=O)(=O)Cl)Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


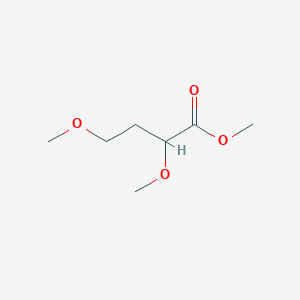
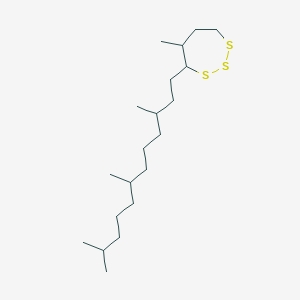

![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)
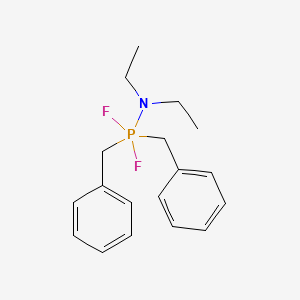
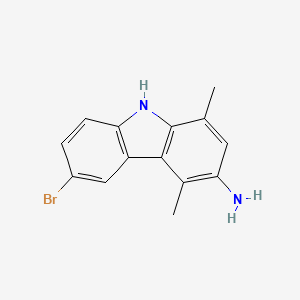
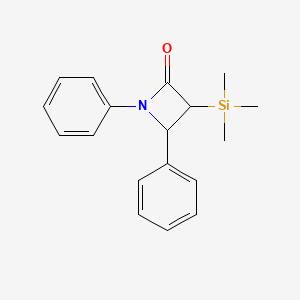
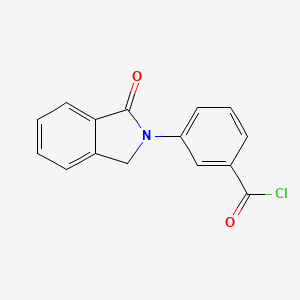


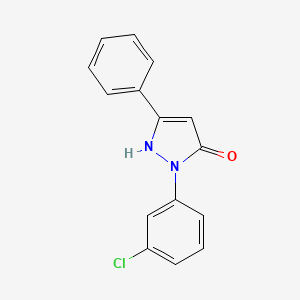
![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)acetamide](/img/structure/B14296530.png)
